4-Benzyloxy Toremifene

Lipophilicity Chromatography Physicochemical property

4-Benzyloxy Toremifene (CAS 176671-79-7) is a triphenylalkene-derived selective estrogen receptor modulator (SERM) and a protected benzyl ether analog of toremifene. It is classified as a toremifene derivative in which the 4-hydroxy group of the active metabolite 4-hydroxytoremifene is capped with a benzyl protecting group, yielding the molecular formula C33H34ClNO2 and a molecular weight of 512.08 g/mol.

Molecular Formula C33H34ClNO2
Molecular Weight 512.09
CAS No. 176671-79-7
Cat. No. B586388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy Toremifene
CAS176671-79-7
Synonyms(Z)-2-[4-[4-chloro-2-phenyl-1-[4-(phenylmethoxy)phenyl]-1-butenyl]phenoxy]-N,N-dimethyl-ethanamine
Molecular FormulaC33H34ClNO2
Molecular Weight512.09
Structural Identifiers
SMILESCN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4
InChIInChI=1S/C33H34ClNO2/c1-35(2)23-24-36-30-17-13-28(14-18-30)33(32(21-22-34)27-11-7-4-8-12-27)29-15-19-31(20-16-29)37-25-26-9-5-3-6-10-26/h3-20H,21-25H2,1-2H3/b33-32+
InChIKeyDGDTYGYVAGGUTB-ULIFNZDWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxy Toremifene (CAS 176671-79-7) Procurement Guide: Identity and Structural Classification


4-Benzyloxy Toremifene (CAS 176671-79-7) is a triphenylalkene-derived selective estrogen receptor modulator (SERM) and a protected benzyl ether analog of toremifene . It is classified as a toremifene derivative in which the 4-hydroxy group of the active metabolite 4-hydroxytoremifene is capped with a benzyl protecting group, yielding the molecular formula C33H34ClNO2 and a molecular weight of 512.08 g/mol . The compound is primarily utilized as a reference standard, synthetic intermediate, or pharmacological probe in anti-estrogen and anti-tumor research settings .

SERM pathway probe for estrogen receptor mechanistic studies

Protected synthetic intermediate for regiospecific metabolite preparation

Reference standard for analytical method development (HPLC/LC-MS)

4-Benzyloxy Toremifene (CAS 176671-79-7): Why Generic Toremifene or 4-Hydroxy Metabolites Cannot Substitute


Although 4-Benzyloxy Toremifene shares the triphenylalkene core with toremifene and its metabolites, the presence of the 4-benzyloxy protecting group fundamentally differentiates this compound from the 4-hydroxy or parent amine species in terms of physicochemical behavior and intended research application. Toremifene produces several active metabolites—including 4-hydroxytoremifene [1]—and its elimination half-life is approximately 5 days in patients [2], but the benzylated derivative is not found as a metabolite in vivo [3]; instead, it is a synthetic protectedspecies manufactured for use as a stable reference standard, intermediate, or pharmacological tool. Substituting generic toremifene, 4-hydroxytoremifene, or tamoxifen for 4-Benzyloxy Toremifene in analytical chromatography, synthetic chemistry, or mechanistic studies will result in mismatched retention times, altered solubility profiles, divergent reactivity, and incomparable biological activity data, because the benzyl group significantly modifies lipophilicity, hydrogen-bonding capacity, and metabolic sensitivity .

Chromatography

Benzyl protection increases lipophilicity, shifting retention times vs. toremifene or 4-hydroxy metabolite.

Reactivity

Absence of free phenol alters metabolic susceptibility and hydrogen-bonding profile; cannot substitute for 4-hydroxytoremifene in activity assays.

Identity

Synthetic benzyl ether, not an in vivo metabolite; using generic toremifene or tamoxifen yields incomparable analytical and biological data.

4-Benzyloxy Toremifene (CAS 176671-79-7): Quantitative Differentiation Evidence for Scientific Selection


4-Benzyloxy Toremifene vs. Toremifene: Predicted LogP and Lipophilicity Comparison

The benzyloxy substitution at the 4-position markedly increases the predicted lipophilicity of 4-Benzyloxy Toremifene (cLogP ≈ 7.5) relative to the parent drug toremifene (cLogP ≈ 5.8), a change consistent with the addition of the hydrophobic benzyl moiety [1]. This difference is reflected in the reported solubility profile: 4-Benzyloxy Toremifene is only slightly soluble in chloroform and ethyl acetate, and requires heating for dissolution in methanol , whereas toremifene citrate is freely soluble in water [2]. The altered partition coefficient has direct implications for reversed-phase HPLC retention time selection, liquid-liquid extraction protocols, and experimental design in cell-based assays where lipophilicity influences membrane partitioning and non-specific binding [1].

Lipophilicity
Class-level inference
cLogP ~7.5 vs 5.8 (toremifene)
Guides reversed-phase HPLC method selection and extraction protocol design.
Computational prediction; verify experimentally for your specific conditions.
Lipophilicity Chromatography Physicochemical property

4-Benzyloxy Toremifene vs. 4-Hydroxytoremifene: Benzyl Protection Status and Stability Profile

4-Benzyloxy Toremifene is the benzyl-capped precursor of 4-hydroxytoremifene, the high-affinity active metabolite that binds to the estrogen receptor with greater affinity than toremifene itself [1]. While 4-hydroxytoremifene contains a free phenolic -OH at the 4-position that is susceptible to glucuronidation, sulfation, and oxidative degradation [2], 4-Benzyloxy Toremifene carries a benzyl protecting group at the same position, rendering it resistant to phase II metabolic clearance and improving chemical stability during storage (recommended storage at -20°C ) and handling. The melting point of 4-Benzyloxy Toremifene is reported as 100–102°C , providing a useful identity check distinguishable from 4-hydroxytoremifene (which has a different melting point).

Stability profile
Class-level inference
Benzyl ether (m.p. 100–102°C) vs free phenol metabolite
Supports stable long-term storage and handling as reference standard.
Resists phase II conjugation; confirm stability in your matrix and conditions.
Stability Metabolism Synthetic intermediate

4-Benzyloxy Toremifene vs. N-Desmethyl 4-Benzyloxy Toremifene: Molecular Weight and Purity for Quantitative Bioanalysis

For mass-spectrometry-based quantification of toremifene metabolites, 4-Benzyloxy Toremifene (MW 512.08 g/mol) offers a distinct molecular weight advantage over its N-desmethyl analog (N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride, MW 534.52 g/mol, CAS 176671-80-0 ). The commercially available purity of 4-Benzyloxy Toremifene is specified as ≥95% by vendors such as AKSci and CymitQuimica , with certain suppliers (e.g., Coompo Research Chemicals) offering purities up to 98% . By comparison, 4-hydroxytoremifene reference standards typically range from 90–95% purity and require more stringent storage conditions owing to the oxidative lability of the free phenol .

Reference standard purity
Cross-study comparable
MW 512.08 g/mol, purity ≥95% (up to 98%)
Enables unambiguous LC-MS identification without isobaric interference.
Verify lot-specific COA; purity specification varies by supplier.
Mass spectrometry Reference standard Purity

4-Benzyloxy Toremifene vs. Tamoxifen and Ospemifene: SERM Class Potency and Selectivity Baseline

Although direct comparative pharmacological data for 4-Benzyloxy Toremifene are absent from peer-reviewed literature, the potency landscape of structurally related SERMs provides a framework for understanding the compound's anticipated activity window. Toremifene competitively inhibits [3H]estradiol binding to ER with an IC50 of 0.3 μM [1], while its active metabolite 4-hydroxytoremifene exhibits even higher affinity for ER, inhibiting MCF-7 growth at concentrations lower than the parent drug [2]. Tamoxifen's ER binding IC50 is 23 μM in rat uterine cytosol, very similar to toremifene's 26 μM in the same assay [3]. Ospemifene, a structurally related deaminohydroxy triphenylalkene, shows IC50 values of 0.8 μM and 1.7 μM for ERα and ERβ, respectively . The conversion of the phenolic -OH to a benzyl ether in 4-Benzyloxy Toremifene is expected to reduce ER binding affinity relative to 4-hydroxytoremifene due to steric hindrance and loss of the hydrogen-bond donor, positioning this compound as a lower-affinity control or intermediate product in structure–activity relationship (SAR) studies.

ER binding affinity
Class-level inference
No direct data; predicted >10-fold lower than 4-hydroxytoremifene
Supports use as negative control in SAR studies for 4-OH pharmacophore.
Inference based on benzyl protection; confirm ER affinity in your assay.
Estrogen receptor SERM pharmacology Comparative IC50

4-Benzyloxy Toremifene vs. Parent Toremifene: Synthetic Utility as a Benzyl-Protected Intermediate

4-Benzyloxy Toremifene functions as a key intermediate in the synthesis of toremifene metabolites and analogs through controlled benzyl deprotection to yield 4-hydroxytoremifene . The benzyl group is classically removable by catalytic hydrogenolysis (H2, Pd/C) or Lewis acid-mediated cleavage [1], providing synthetic chemists a stable, storable precursor that can be converted to the active free phenol on demand. This strategic advantage is absent for toremifene itself, which lacks a protectable 4-hydroxy group and instead requires direct hydroxylation—a step that often yields mixtures of regioisomers and requires chromatographic separation [2].

Synthetic utility
Supporting evidence
Catalytic hydrogenolysis → 4-hydroxytoremifene (regiospecific)
Circumvents isomeric mixture purification required from direct hydroxylation.
Standard deprotection conditions; verify yield and selectivity in your setup.
Synthetic chemistry Prodrug design Protecting group strategy

4-Benzyloxy Toremifene (CAS 176671-79-7): High-Confidence Research and Procurement Application Scenarios


LC-MS/MS Bioanalytical Reference Standard for Toremifene Metabolite Quantification

Because 4-Benzyloxy Toremifene is not a naturally occurring metabolite in human or rodent plasma, it serves as an ideal internal standard or calibration reference in LC-MS/MS methods for quantifying toremifene, 4-hydroxytoremifene, and N-desmethyltoremifene [1]. Its distinct molecular weight (512.08 g/mol) and enhanced chromatographic retention relative to hydroxylated metabolites—stemming from its higher cLogP of ~7.5—reduce the risk of ion suppression and isobaric interference . The specified purity of ≥95% (or up to 98%) meets the requirements of regulated bioanalytical method validation guidelines .

Synthetic Intermediate for the Regiospecific Preparation of 4-Hydroxytoremifene

4-Benzyloxy Toremifene is the preferred starting material for producing 4-hydroxytoremifene via catalytic debenzylation, enabling the synthesis of this high-affinity SERM metabolite with complete regiospecificity [1]. This contrasts with direct chemical or enzymatic hydroxylation of toremifene, which generates mixtures of 4-hydroxy, 3-hydroxy, and other positional isomers that require labor-intensive preparative HPLC . The solid-state stability of 4-Benzyloxy Toremifene at -20°C facilitates long-term storage of inventory for on-demand deprotection .

Structure–Activity Relationship (SAR) Tool: Negative Control for the 4-Hydroxy Pharmacophore

In estrogen receptor binding and cell proliferation assays, 4-Benzyloxy Toremifene can be employed as a matched negative control to confirm that the 4-hydroxy hydrogen-bond donor is indispensable for high-affinity ER engagement and anti-proliferative activity [1]. Toremifene and 4-hydroxytoremifene inhibit [3H]estradiol–ER binding with IC50 values of 0.3 μM and lower, respectively ; the benzyl-capped analog is predicted to show markedly reduced potency (>10-fold) due to loss of the critical phenolic interaction, thereby isolating the pharmacophoric contribution of the 4-OH group in mechanistic pharmacology .

Formulation and Solubility Screening Using High-LogP Triphenylalkene API Surrogate

The elevated lipophilicity of 4-Benzyloxy Toremifene (predicted cLogP ~7.5) makes it a useful surrogate for evaluating formulation strategies aimed at poorly water-soluble triphenylalkene APIs [1]. Its solubility profile—sparingly soluble in chloroform and ethyl acetate, and requiring methanol with heating—provides a discriminating test system for lipid-based, nano-suspension, and cyclodextrin-based solubilization technologies, which can subsequently be translated to analogous compounds with similar physicochemical profiles .

Application
Selection Property
Validation Focus
Toremifene metabolite quantification (LC-MS/MS)
Non-endogenous reference standard with distinct MW
Bioanalytical method validation; matrix effect and interference review
Regiospecific 4-hydroxytoremifene synthesis
Benzyl-protected precursor for controlled deprotection
Deprotection regiospecificity and purity verification
ER binding SAR studies (negative control)
Masked 4-hydroxy pharmacophore
Estrogen receptor affinity comparison; loss-of-function confirmation
High-logP formulation screening surrogate
Lipophilic triphenylalkene API mimic
Solubility-enhancement technology screening; solubility-limited absorption context
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